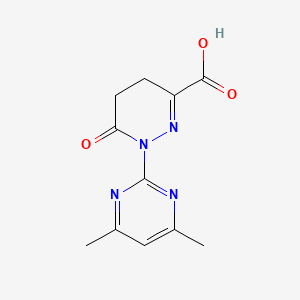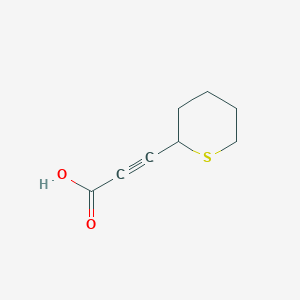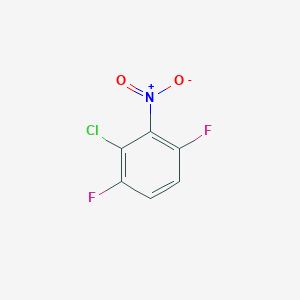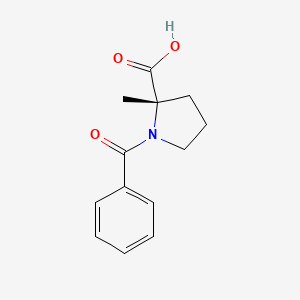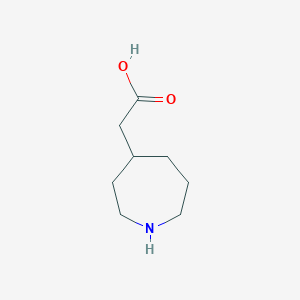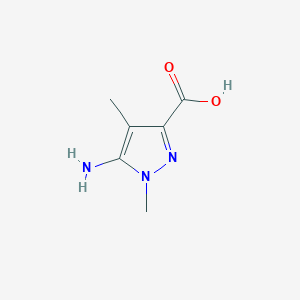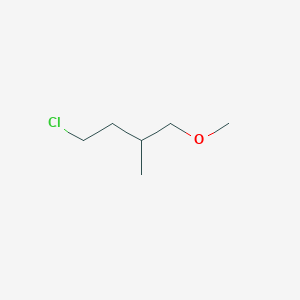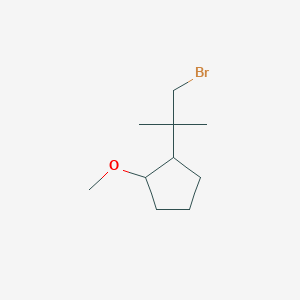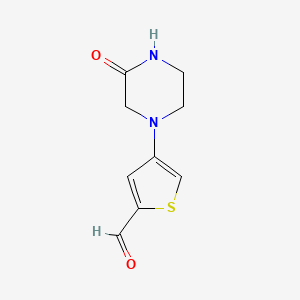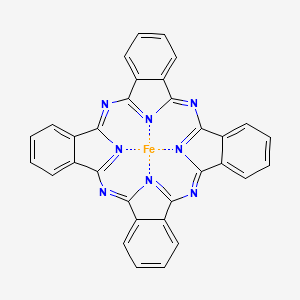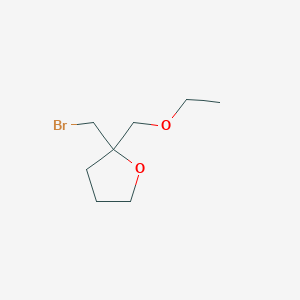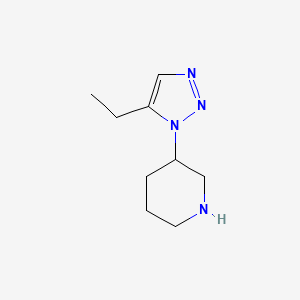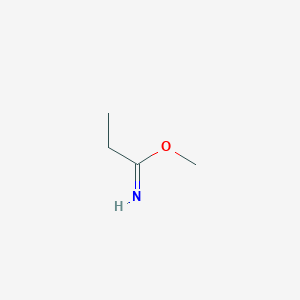
Methylethanecarboximidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylethanecarboximidate is an organic compound belonging to the class of carboximidates, which are esters formed between an imidic acid and an alcohol.
Méthodes De Préparation
Methylethanecarboximidate can be synthesized through several methods, with the most common being the Pinner reaction. This reaction involves the acid-catalyzed attack of nitriles by alcohols, resulting in the formation of imidates as their hydrochloride salts, often referred to as Pinner salts . The general mechanism involves the following steps:
- Protonation of the nitrile group.
- Nucleophilic attack by the alcohol.
- Formation of the imidate ester.
Industrial production methods typically involve the use of anhydrous conditions and specific catalysts to optimize yield and purity .
Analyse Des Réactions Chimiques
Methylethanecarboximidate undergoes a variety of chemical reactions, including:
Hydrolysis: Converts the imidate to an ester.
Aminolysis: Reacts with amines to form amidines.
Alcoholysis: In the presence of excess alcohol and acid catalysis, it forms orthoesters.
Common reagents used in these reactions include acids for catalysis and various nucleophiles such as amines and alcohols. Major products formed include esters, amidines, and orthoesters .
Applications De Recherche Scientifique
Methylethanecarboximidate has several applications in scientific research:
Organic Synthesis: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Acts as a ligand in metallo-organic complexes, which are used as catalysts in various organic reactions.
Pharmaceuticals: Serves as a building block for the synthesis of biologically active compounds.
Mécanisme D'action
The mechanism of action of methylethanecarboximidate involves its role as an electrophile in various addition reactions. It reacts readily with nucleophiles due to the electron-deficient nature of the carbon atom in the C=N bond. This makes it a versatile intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
Methylethanecarboximidate can be compared to other carboximidates such as ethylmethanecarboximidate and propylethanecarboximidate. These compounds share similar reactivity patterns but differ in their alkyl groups, which can influence their physical properties and reactivity. The uniqueness of this compound lies in its specific alkyl group, which can affect its solubility and reactivity in different solvents .
Similar Compounds
- Ethylmethanecarboximidate
- Propylethanecarboximidate
- Butylethanecarboximidate
Propriétés
IUPAC Name |
methyl propanimidate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c1-3-4(5)6-2/h5H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVXTVKZTGTFIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
87.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
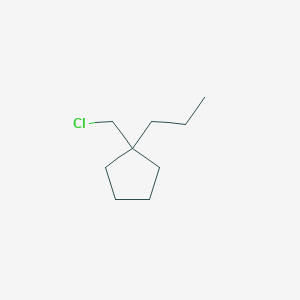
![1-Ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B13154343.png)
